2-Amino-2-butanol
Description
Significance of Amino Alcohols in Contemporary Organic Chemistry
Amino alcohols are a fundamentally important class of organic compounds, characterized by the presence of both an amine and a hydroxyl functional group. acs.orgnih.gov This bifunctionality makes them highly versatile and valuable in modern organic chemistry. nih.gov They serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including a significant number of pharmaceuticals, natural products, and agrochemicals. researchgate.netchemrxiv.org The vicinal (1,2-) amino alcohol motif, in particular, is a prevalent structural feature in many biologically active compounds and approved drugs. chemrxiv.orgacs.org
In the field of asymmetric synthesis, chiral amino alcohols are of paramount importance. acs.orgnih.gov They are frequently employed as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. acs.orgorganic-chemistry.org This strategy allows for the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. acs.orgakjournals.com Furthermore, amino alcohols and their derivatives are widely used as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts, demonstrating their broad utility in creating stereochemically defined molecules. nih.govorganic-chemistry.orgdiva-portal.org
Stereochemical Purity and Chiral Identity of 2-Amino-2-butanol Enantiomers (R and S) in Research Contexts
The molecular structure of this compound features a chiral center at the second carbon atom (C2), the point of attachment for both the amino and hydroxyl groups. vulcanchem.com Consequently, the compound is chiral and exists as a pair of enantiomers: (R)-2-Amino-2-butanol and (S)-2-Amino-2-butanol. These two isomers are non-superimposable mirror images of each other and would be expected to rotate plane-polarized light in opposite directions.
Despite its chirality, research focusing specifically on the individual enantiomers of this compound is not as extensive as for its isomer, 2-amino-1-butanol. In synthetic preparations, this compound is more commonly produced and handled as a racemic mixture, which is a 50:50 mixture of the (R) and (S) enantiomers. vulcanchem.com There is a noted gap in the scientific literature regarding stereoselective synthesis methods designed to produce enantiopure (R)- or (S)-2-Amino-2-butanol. vulcanchem.com This contrasts sharply with the well-established methods for the resolution of racemic 2-amino-1-butanol, driven by the industrial demand for its (S)-enantiomer as a key intermediate in the synthesis of the antituberculosis drug ethambutol. tsijournals.comrsc.orgnih.gov While the theoretical basis for the existence and distinct properties of the (R) and (S) enantiomers of this compound is clear, their specific applications in enantiopure form remain an area for future research exploration. vulcanchem.com
Historical Development and Evolution of Research on this compound
The historical development of synthesis methods for aminobutanols was driven by their utility as intermediates for biologically active compounds. google.com Early methods for producing 2-aminobutanol often resulted in mixtures of its isomers. A 1976 patent outlines several manufacturing processes, highlighting the evolution of synthetic strategies. google.com
One of the older methods described is the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to produce 2-nitrobutanol, which is subsequently reduced to form 2-aminobutanol. google.comprepchem.com While technologically straightforward, this process was hampered by the difficulty of obtaining pure 1-nitropropane, as the nitration of paraffins yields a mixture of nitroparaffins that are difficult to separate. google.com
A more advanced method detailed in the same period involves the reaction of 1,2-epoxybutane (B156178) with ammonia (B1221849). google.com This reaction, along with the use of isomeric butylene halohydrins, provided a route to aminobutanols from more readily available raw materials derived from 1-butene (B85601). However, these processes typically yielded a mixture of isomeric aminobutanols, primarily 1-amino-2-butanol (B1205648) and this compound. google.com Other early laboratory-scale methods included the reduction of amino-butyric acid esters and the hydrogenolytic splitting of N-benzylo-aminobutanol, though these were not suitable for large-scale production due to the lack of commercially available starting materials. google.com As research evolved, a significant focus was placed on developing methods for the resolution of these racemic mixtures, particularly for isolating the d-2-amino-1-butanol enantiomer, underscoring a shift from general synthesis to the production of specific, high-purity isomers for pharmaceutical applications. google.comjustia.com
Data Tables
Table 1: Physicochemical Properties of this compound This table presents computed and available data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₁NO | vulcanchem.comnih.gov |
| Molecular Weight | 89.14 g/mol | vulcanchem.comnih.gov |
| IUPAC Name | 2-aminobutan-2-ol | nih.gov |
| Boiling Point (estimated) | ~200°C | vulcanchem.com |
| Water Solubility | High (predicted) | vulcanchem.com |
| pKa (amine, predicted) | ~9.5 | vulcanchem.com |
| XLogP3 | -0.3 | nih.gov |
Table 2: Comparison of this compound and its Isomer 2-Amino-1-butanol This table compares key properties of the two structural isomers.
| Property | This compound | 2-Amino-1-butanol | Source |
|---|---|---|---|
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | vulcanchem.com |
| Molecular Weight | 89.14 g/mol | 89.14 g/mol | vulcanchem.com |
| Boiling Point | ~200°C (estimated) | 176-178 °C | vulcanchem.com |
| Melting Point | Not specified | -2 °C | |
| Density | Not specified | 0.943 g/mL at 25 °C |
Structure
3D Structure
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
2-aminobutan-2-ol |
InChI |
InChI=1S/C4H11NO/c1-3-4(2,5)6/h6H,3,5H2,1-2H3 |
InChI Key |
VKPHHYUEMRNFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 Butanol and Its Stereoisomers
Chemical Synthesis Approaches for Racemic 2-Amino-2-butanol
Racemic this compound is a mixture of equal parts of its two enantiomers. Several established chemical methods are employed for its production on both a laboratory and industrial scale.
Reduction of Nitro-Compounds (e.g., 2-nitrobutanol intermediates)
A common and technologically straightforward method for preparing this compound involves the reduction of 2-nitrobutanol. google.com This process typically starts with the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to produce the 2-nitrobutanol intermediate. google.comgoogle.com The subsequent reduction of the nitro group to an amino group is often accomplished through catalytic hydrogenation. google.comresearchgate.net
Common catalysts for this reduction include Raney nickel and palladium-platinum on a charcoal support. google.comresearchgate.net The hydrogenation is typically carried out under pressure with a mixture of hydrogen and nitrogen gas. google.com For instance, one process describes the reduction of 2-nitro-n-butanol in a methanol (B129727) solution using a catalyst of 8% palladium and 2% platinum on charcoal at a temperature between 50° and 55° C and a pressure of 8 to 12 bars, yielding 2-amino-n-butanol with a purity of 95%. google.com Another method utilizes Raney nickel as the catalyst under a pressure of 10 bars. google.com
While this method is well-established, a notable challenge lies in the initial nitration of paraffins to obtain 1-nitropropane, which can lead to a mixture of nitroparaffins that are difficult to separate. google.com
Hydrolysis of Nitrile Compounds
The hydrolysis of nitrile compounds presents another route to amino alcohols. A process for producing 2-amino-1-butanol, an isomer of this compound, involves reacting 1-butene (B85601) with chlorine and a nitrile compound, such as acetonitrile, followed by hydrolysis. google.com The reaction of 1-butene with chlorine in the presence of a nitrile forms an intermediate that is then hydrolyzed with water, often with the addition of an acid like hydrochloric acid, to yield the amino alcohol. google.com Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions, a transformation that proceeds through an amide intermediate. chemistrysteps.com
Reaction of Epoxides or Halohydrins with Ammonia (B1221849)
This compound can be synthesized by reacting 1,2-epoxybutane (B156178) (also known as 1-butene oxide) or butylene halohydrins with ammonia. google.comnih.gov This reaction, however, typically produces a mixture of isomeric aminobutanols, with 1-amino-2-butanol (B1205648) often being the predominant product. google.com The separation of these isomers by fractional distillation or simple salt crystallization can be challenging. google.com
The reaction of epoxides with ammonia is a general method for preparing amino alcohols. capes.gov.brtandfonline.com The epoxide ring, a strained three-membered ring, is susceptible to ring-opening by nucleophiles like ammonia. The reaction of cis-2,3-epoxybutane (B155849) with ammonia is noted for its stereospecificity. caltech.edu The reaction conditions, such as temperature and the concentration of ammonia, can influence the yield and the formation of side products. For example, reacting 1,2-epoxybutane with an excess of aqueous ammonia solution can yield a mixture of aminobutanols. google.com
Catalytic Amination of Diols (e.g., 1,2-Butylene Glycol)
The catalytic amination of diols, such as 1,2-butylene glycol, offers a pathway to this compound. This method involves the reaction of the diol with ammonia in the presence of a catalyst. google.com However, a significant challenge with this approach is the potential for side reactions, leading to the formation of byproducts like 2-hydroxy-1-butylamine and 1,2-butanediamine. google.com These byproducts often have boiling points close to that of the desired this compound, making purification difficult. google.com Achieving high regioselectivity, where the amination selectively occurs at the C2 position of the diol, is crucial for obtaining a high purity product. google.com Homogeneous catalysts, such as ruthenium complexes, have been explored for the amination of diols with ammonia. acs.org
Reduction of Amino-Butyric Acid Esters
The reduction of esters of 2-aminobutyric acid is another synthetic route to this compound. google.comgoogle.com This method involves the reduction of the carboxylic ester group to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride. google.com For example, the ethyl ester of L-2-aminobutyric acid hydrochloride can be reduced with hydrogen using a combination of Raney nickel and platinum oxide catalysts to produce (+)-2-aminobutanol. chemicalbook.com While effective, the use of strong reducing agents like lithium aluminum hydride can be expensive and requires careful handling, which may limit its large-scale industrial application. google.com
Enantioselective Synthesis Strategies for Chiral this compound
The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the pharmaceutical industry. nih.govchemimpex.com
One common strategy for obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This can be achieved by using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid. chemicalbook.comgoogle.com The racemic 2-aminobutanol is reacted with the chiral acid to form diastereomeric salts, which can then be separated by crystallization. google.com After separation, the desired enantiomer of 2-aminobutanol is liberated from the salt by treatment with a base. google.com
Direct asymmetric synthesis methods are also being developed. One approach involves the asymmetric synthesis of (S)-2-aminobutyric acid from L-threonine, which can then be converted to (S)-2-aminobutanol. nih.gov This biosynthetic pathway utilizes a series of enzymatic reactions. nih.gov Another direct method involves the reduction of chiral precursors. For instance, (S)-2-amino-butyric acid or its ethyl ester can be reduced using lithium aluminum hydride to yield (S)-2-amino butanol. google.com However, as mentioned previously, the cost and handling of such reagents can be a drawback. google.com Alternative reduction methods using sodium borohydride (B1222165) or diborane (B8814927) after esterification have also been explored, but these can have environmental and safety concerns. google.com
Recent research has also focused on biocatalytic methods, such as the use of ω-transaminases for the asymmetric synthesis of chiral amino alcohols. researchgate.net These enzymatic methods offer the potential for high enantioselectivity under mild reaction conditions.
Direct Chiral Synthesis Methods
Direct chiral synthesis aims to produce a specific stereoisomer of this compound directly, avoiding the need for subsequent resolution steps. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Asymmetric Catalytic Hydrogenation of Precursors
Asymmetric catalytic hydrogenation is a powerful technique for the synthesis of chiral alcohols. nih.gov This method typically involves the hydrogenation of a prochiral ketone precursor in the presence of a chiral metal catalyst. For the synthesis of this compound, a suitable precursor would be 2-amino-2-butanone. The use of a chiral catalyst, often a complex of a transition metal like ruthenium with a chiral ligand, facilitates the addition of hydrogen across the carbonyl group in a stereoselective manner, leading to the formation of one enantiomer of this compound in excess. nih.gov The efficiency of this process is determined by the catalyst's activity and enantioselectivity, as well as the reaction conditions such as hydrogen pressure and temperature. researchgate.net
Asymmetric Reduction of Keto-amines
Asymmetric reduction of keto-amines presents another direct route to chiral amino alcohols like this compound. google.com This approach involves the stereoselective reduction of the keto group of a keto-amine precursor. This can be achieved using chiral reducing agents or through catalytic methods. One common strategy is the use of stoichiometric chiral borane (B79455) reagents or catalytic systems based on chiral oxazaborolidines. These reagents coordinate to the keto-amine and deliver a hydride selectively to one face of the carbonyl group, resulting in the desired enantiomer of the amino alcohol.
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, leading to the separation of a faster-reacting enantiomer and the unreacted, slower-reacting enantiomer.
Diastereomeric Salt Formation and Fractional Crystallization with Chiral Acids (e.g., Tartaric Acid, Mandelic Acid)
A classical and industrially significant method for resolving racemic this compound involves the formation of diastereomeric salts with a chiral acid. google.comlibretexts.orglibretexts.org When a racemic mixture of this compound is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or mandelic acid, two diastereomeric salts are formed. google.comlibretexts.orglibretexts.org These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. libretexts.orglibretexts.org
This difference in solubility allows for their separation by fractional crystallization. google.com For instance, when racemic this compound is reacted with L-(+)-tartaric acid in a suitable solvent like methanol, the d-2-amino-1-butanol L(+)-tartrate salt may crystallize out of the solution due to its lower solubility, leaving the other diastereomer in the mother liquor. google.com The crystallized salt can then be collected, and the pure enantiomer of this compound can be recovered by treatment with a base to neutralize the acid. google.com A patent describes a process where racemic 2-amino butanol is mixed with (D)-tartrate in an ice-water bath, leading to the crystallization of the (D)-2-amino butanol tartrate with a yield of 80.7%. google.com Subsequent treatment with NaOH and distillation yields R-(-)-2-amino butanol. google.com
| Resolving Acid | Target Enantiomer | Yield of Diastereomeric Salt | Reference |
| (D)-Tartaric Acid | (D)-2-Amino-2-butanol | 80.7% | google.com |
| (L)-Tartaric Acid | (L)-2-Amino-2-butanol | 84.2% | google.com |
Enzymatic Resolution via Enantioselective Hydrolysis of Derivatives (e.g., N,O-diacetyl derivatives, N-benzoyl derivatives)
Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure this compound. tsijournals.com This technique utilizes enzymes, such as lipases or acylases, which can selectively catalyze a reaction on one enantiomer of a derivatized racemic mixture. tsijournals.comgoogle.comgoogle.com
For example, the racemic mixture of this compound can be first converted into its N,O-diacetyl or N-benzoyl derivative. An enzyme is then used to selectively hydrolyze one of the enantiomers of the derivative. tsijournals.comresearchgate.net For instance, a lipase (B570770) can enantioselectively hydrolyze the ester group of the (R)-N-carbamoyl derivative of 2-aminobutanol, leaving the (S)-N-carbamoyl derivative unreacted. google.comgoogle.com The resulting product mixture, consisting of the hydrolyzed enantiomer and the unreacted derivatized enantiomer, can then be easily separated. The desired pure enantiomer is then obtained by chemical hydrolysis of the separated derivative. A patent describes a process using a lipase to stereoselectively esterify the (R+) form of an N-carbamoyl derivative of racemic 2-aminobutanol. google.comgoogle.com The unreacted (S-) N-carbamoyl derivative can be separated and hydrolyzed to yield (S+)-2-aminobutanol. google.comgoogle.com
| Enzyme | Derivative | Selectively Reacted Enantiomer | Reference |
| Lipase | N-carbamoyl derivative | (R)-enantiomer | google.comgoogle.com |
| Penicillin G Acylase | N-phenylacetyl derivative | (S)-enantiomer | tsijournals.comresearchgate.net |
Biocatalytic Production of this compound
The biocatalytic production of this compound represents a promising and sustainable alternative to traditional chemical synthesis. This approach utilizes whole microbial cells or isolated enzymes to catalyze the synthesis of the target molecule, often starting from simple and renewable feedstocks.
Researchers have successfully engineered Saccharomyces cerevisiae (baker's yeast) to produce (S)-2-aminobutanol. nih.govnih.govresearchgate.net This was achieved by introducing a heterologous biosynthetic pathway into the yeast. The pathway starts with the endogenous amino acid L-threonine, which is first converted to (S)-2-aminobutyric acid through a two-step enzymatic process. nih.govresearchgate.net This intermediate is then further converted to (S)-2-aminobutanol by the action of two reductases and a phosphopantetheinyl transferase. nih.govresearchgate.net This work represents the first in vivo production of the purely synthetic compound (S)-2-aminobutanol, paving the way for more sustainable production methods. nih.govresearchgate.net Engineered strains were able to produce up to 1.10 mg/L of (S)-2-aminobutanol. nih.gov
| Organism | Precursor | Key Enzymes | Product | Titer | Reference |
| Saccharomyces cerevisiae | L-Threonine | Threonine deaminase, Glutamate (B1630785) dehydrogenase, Carboxylic acid reductases, Aldehyde reductases | (S)-2-Aminobutanol | 1.10 mg/L | nih.govresearchgate.net |
Enzymatic Conversion from Chiral Precursors (e.g., (S)-2-aminobutyric acid)
A key strategy in the biosynthesis of (S)-2-aminobutanol involves the enzymatic conversion of the chiral precursor (S)-2-aminobutyric acid ((S)-2-ABA). nih.govnih.gov This non-natural amino acid serves as a direct building block, and its chirality at the C2 position makes it an ideal starting point for producing the corresponding chiral amino alcohol. nih.govnih.gov The conversion is typically a two-step enzymatic process. First, (S)-2-aminobutyric acid is converted to (S)-2-aminobutanal by a carboxylic acid reductase (CAR). Subsequently, an aldehyde reductase reduces the aldehyde to (S)-2-aminobutanol. nih.gov
The synthesis of (S)-2-aminobutanol has been demonstrated in vivo, marking a significant achievement in producing a purely synthetic compound through a biological route. nih.govresearchgate.net This process often starts from the endogenous amino acid L-threonine, which is first converted to (S)-2-aminobutyric acid through a heterologous pathway. nih.govnih.govresearchgate.net This initial pathway involves a threonine deaminase and a glutamate dehydrogenase. nih.govnih.gov The subsequent extension of this pathway with reductases facilitates the final conversion to (S)-2-aminobutanol. nih.govnih.govresearchgate.net
While direct hydrogenation of S-(+)-2-aminobutyric acid to S-(+)-2-aminobutanol is possible using chemical catalysts, enzymatic routes are gaining attention. google.com Chemical methods often require harsh conditions and can lead to byproducts, making enzymatic conversions an attractive alternative. nih.govgoogle.com
Role of Specific Enzymes in Biosynthesis (e.g., Carboxylic Acid Reductases, Amine Dehydrogenases)
Carboxylic Acid Reductases (CARs) are crucial enzymes in the biosynthesis of 2-aminobutanol from carboxylic acid precursors. nih.govnih.gov These multi-domain enzymes catalyze the ATP and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govpnas.orgnsf.gov A CAR from Mycobacterium marinum (MmCAR) has shown high efficiency in converting free fatty acids to fatty aldehydes, which can then be further reduced to alcohols. pnas.org However, a significant challenge with CARs is their broad substrate specificity, which can accept substrates with an amine group at the α-position, albeit sometimes with lower efficiency. nih.govnih.gov Protein engineering efforts are underway to modify CARs for improved activity and specificity towards desired substrates like (S)-2-aminobutyric acid. pnas.orgpnas.org The activity of CARs requires a phosphopantetheinyl transferase (PPTase) for post-translational activation. nih.govpnas.org
Amine Dehydrogenases (AmDHs) represent another important class of enzymes for the synthesis of chiral amino alcohols. researchgate.netrsc.org AmDHs catalyze the asymmetric reductive amination of prochiral ketones to chiral amines using ammonia as the amine donor and NAD(P)H as a cofactor. researchgate.netrsc.orgresearchgate.net This method is highly attractive due to the use of low-cost ammonia and the formation of water as the only byproduct. researchgate.netrsc.org Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), have been successfully employed for the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one (B1215904) with high conversion rates and excellent enantiomeric excess (ee >99%). researchgate.netrsc.orgnih.gov Through techniques like directed evolution, the catalytic efficiency and substrate scope of AmDHs have been significantly improved, making them powerful tools for producing a variety of chiral amines and amino alcohols. nih.govmdpi.com
| Enzyme Class | Function | Substrate Example | Product Example | Key Features |
|---|---|---|---|---|
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | (S)-2-aminobutyric acid | (S)-2-aminobutanal | Requires ATP, NADPH, and a PPTase for activity; often has broad substrate specificity. nih.govpnas.org |
| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | Uses ammonia as an amine donor; produces water as a byproduct; engineered versions show high enantioselectivity. researchgate.netrsc.org |
Recombinant Microbial Host Systems for Bioproduction (e.g., Saccharomyces cerevisiae, Lactobacillus species)
Saccharomyces cerevisiae , or baker's yeast, is a promising whole-cell biocatalyst for producing non-natural compounds like (S)-2-aminobutanol. nih.govnih.govresearchgate.net Researchers have successfully engineered S. cerevisiae to harbor heterologous biosynthetic pathways. For instance, a pathway starting from the native amino acid L-threonine has been constructed to produce enantiopure (S)-2-aminobutyric acid. nih.govnih.gov By introducing additional enzymes, namely two reductases and a phosphopantetheinyl transferase, this pathway was extended to produce (S)-2-aminobutanol, achieving titers of up to 1.10 mg/L. nih.govnih.gov The inherent robustness of yeast in industrial fermentation processes makes it an ideal host for such applications. d-nb.info However, challenges remain, such as the efficiency of multi-gene expression systems. nih.gov
Lactobacillus species are another group of microorganisms relevant to butanol production. chalmers.sescirp.org Certain strains of Lactobacillus brevis naturally possess the enzymes, diol dehydratase and alcohol dehydrogenase, required to convert 2,3-butanediol (B46004) to 2-butanol (B46777). chalmers.se This capability has been exploited in co-cultivation systems. For example, an engineered Lactococcus lactis strain, capable of producing meso-2,3-butanediol (B1221857) (mBDO) from glucose, was co-cultured with a wild-type L. brevis strain. d-nb.info The L. brevis provided the necessary diol dehydratase activity to convert the mBDO into 2-butanone, which was then reduced to 2-butanol by the L. lactis. d-nb.info This synergistic metabolic linkage resulted in a 2-butanol titer of 5.9 g/L. d-nb.info While some Lactobacillus strains show high tolerance to 2-butanol, optimizing the metabolic flux for efficient production remains a key area of research. scirp.orgmdpi.com
| Microbial Host | Engineered Pathway/Capability | Product | Reported Titer |
|---|---|---|---|
| Saccharomyces cerevisiae | Heterologous pathway from L-threonine involving CARs and reductases. nih.govnih.gov | (S)-2-aminobutanol | Up to 1.10 mg/L. nih.govnih.gov |
| Lactococcus lactis & Lactobacillus brevis (Co-culture) | Linked metabolism where L. lactis produces mBDO and L. brevis provides diol dehydratase. d-nb.info | 2-butanol | 5.9 g/L. d-nb.info |
Industrial Scale Preparation Methods and Process Intensification
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, efficient, and safe manufacturing processes. A key focus in this area is the move from traditional batch processes to continuous flow manufacturing.
Development of Continuous Flow Processes for Synthesis (e.g., dl-2-nitro-1-butanol intermediate)
Continuous flow processes offer significant advantages over batch production for the synthesis of 2-amino-1-butanol, a related isomer. icsr.in Traditional batch methods for producing the key intermediate, dl-2-amino-1-butanol, face challenges such as handling hazardous materials, excessive reagent use, and poor reaction control. icsr.in A continuous flow process for manufacturing the precursor, dl-2-nitro-1-butanol, has been developed to address these issues. icsr.ingoogle.com
This process involves the reaction of 1-nitropropane with formaldehyde. google.comlookchem.comgoogle.com In the continuous setup, an aqueous solution of sodium hydroxide (B78521) and a solution of 1-nitropropane in an alcohol (like methanol or ethanol) are pumped into a first tubular reactor. icsr.ingoogle.com The resulting intermediate product stream is then mixed with an aqueous formaldehyde solution in a second tubular reactor. icsr.ingoogle.com The reaction is maintained at a controlled temperature (e.g., ≥ 35°C or ≤ 35°C depending on the specific patent) before the product stream is quenched in glacial acetic acid. icsr.ingoogle.com This method can achieve a high conversion rate of at least 89% to dl-2-nitro-1-butanol with a residence time of 30 minutes or less. google.comlookchem.com The dl-2-nitro-1-butanol is subsequently hydrogenated to yield dl-2-amino-1-butanol. google.comgoogle.com This continuous flow approach enhances safety, reduces reaction time, and allows for more optimal use of reactants, making the process more cost-effective. icsr.in
Advanced Research on Derivatives and Analogs of 2 Amino 2 Butanol
Synthesis and Characterization of Novel 2-Amino-2-butanol Derivatives
The synthesis of novel derivatives of this compound often involves multi-step procedures to introduce various functional groups and heterocyclic systems. These modifications aim to alter the molecule's properties for specific applications.
One area of research has been the preparation of thieno[2,3-d]pyrimidine (B153573) derivatives. ijacskros.com A general synthetic pathway involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) with different amines in tert-butanol (B103910) to form intermediate compounds. ijacskros.com These are then converted to amines using aqueous ammonia (B1221849), followed by a coupling reaction with different acids to yield the target derivatives. ijacskros.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. ijacskros.com
Another synthetic approach describes the creation of 4-amino-2-hydroxymethyl-1-butanol, a key intermediate for certain purine (B94841) analogues. derpharmachemica.com This method starts from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (B1210297) and proceeds through novel intermediates like 2-acetoxymethyl-4-azido-1-butyl acetate and 4-azido-2-hydroxymethyl-1-butanol. derpharmachemica.com
The synthesis of serinolic amino-s-triazines has also been explored, starting from C-substituted 2-aminopropane-1,3-diols, which are structurally related to this compound. researchgate.net This iterative process involves the amination of cyanuric chloride. researchgate.net
Furthermore, β-amino acid derivatives can be synthesized through the stereoselective alkylation of isoserine derivatives, which can be seen as analogs of this compound. This process is followed by the nucleophilic ring-opening of quaternary sulfamidates. nih.gov
The characterization of these novel derivatives is a critical step. For instance, the structural elucidation of this compound derivatives and related amino alcohols typically employs techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.
Table 1: Examples of Synthesized this compound Derivatives and Related Compounds
| Starting Material | Synthetic Method | Key Intermediates | Final Product Class |
| 2,4-dichlorothieno[2,3-d]pyrimidine | Reaction with amines, conversion to amines, acid coupling | Amino-thieno[2,3-d]pyrimidine | N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/Furan-2-carboxamide derivatives ijacskros.com |
| 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate | Azidation, reduction | 2-acetoxymethyl-4-azido-1-butyl acetate, 4-azido-2-hydroxymethyl-1-butanol | 4-amino-2-hydroxymethyl-1-butanol derpharmachemica.com |
| Cyanuric chloride and C-substituted 2-aminopropane-1,3-diols | Iterative amination | Not specified | Serinolic amino-s-triazines researchgate.net |
| Isoserine derivatives | Stereoselective alkylation, nucleophilic ring-opening | Quaternary sulfamidates | β²,²-Amino acids nih.gov |
Stereochemical Influence on Physicochemical Properties and Reactivity of Derivatives
The stereochemistry of this compound derivatives, particularly the configuration at the chiral centers, significantly impacts their physicochemical properties and reactivity. Chirality, the property of a molecule being non-superimposable on its mirror image, leads to the existence of stereoisomers (enantiomers and diastereomers) which can exhibit different biological activities and physical characteristics. solubilityofthings.com
For instance, the enantiomers of 2-amino-1-butanol, a structural isomer of this compound, share similar physical properties but differ in their biological activity and how they are recognized in chiral catalytic processes. The R- and S-configurations at the stereogenic center lead to opposite optical rotations. This difference in three-dimensional arrangement is crucial in fields like pharmaceuticals, where a specific isomer is often responsible for the desired therapeutic effect. solubilityofthings.com
The reactivity of derivatives can also be influenced by stereochemistry. For example, in the acetolysis of 3-phenyl-2-butanol derivatives, the stereochemical configuration (erythro vs. threo) affects the reaction outcome. msu.edu This highlights how the spatial arrangement of functional groups can dictate reaction pathways.
In the context of s-triazine derivatives synthesized from serinols, restricted rotation around the newly formed C(s-triazine)-N bond can lead to rotational diastereomers. researchgate.net The stability and interconversion of these diastereomers are influenced by intramolecular interactions, such as hydrogen bonding, which are dictated by the stereochemistry of the serinol backbone. researchgate.net
The process of separating stereoisomers, known as resolution, is a critical step in obtaining enantiomerically pure compounds. For dl-2-amino-1-butanol, resolution can be achieved by forming diastereomeric salts with an optically active acid, such as L(+)-tartaric acid, followed by fractional crystallization. google.comgoogle.com
Table 2: Influence of Stereochemistry on Properties of Amino Alcohols and Derivatives
| Compound/Derivative Class | Stereochemical Feature | Observed Influence | Reference |
| 2-Amino-1-butanol | Enantiomers (R and S) | Differ in biological activity and chiral recognition. | |
| 3-Phenyl-2-butanol derivatives | Diastereomers (erythro and threo) | Affects the stereochemical outcome of acetolysis reactions. msu.edu | msu.edu |
| Serinolic amino-s-triazines | Rotational diastereomers | Influenced by intramolecular interactions and stereochemistry of the serinol unit. researchgate.net | researchgate.net |
| dl-2-Amino-1-butanol | Racemic mixture | Can be resolved into enantiomers using chiral resolving agents like L(+)-tartaric acid. google.comgoogle.com | google.comgoogle.com |
Structure-Activity Relationship Studies of Functionalized this compound Analogs (e.g., anticonvulsant activity)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drugs. These studies systematically alter the structure of a lead compound to identify the key chemical features responsible for its biological activity. researchgate.net For analogs of this compound, SAR studies have been instrumental in identifying derivatives with potent anticonvulsant properties.
In the development of anticonvulsant agents, various structural classes have been investigated. A study on 2-aminoethanesulphonic acid (taurine) derivatives, which are structurally related to this compound through the presence of an amino group, showed that certain piperidino, benzamido, phthalimido, and phenylsuccinylimido derivatives were effective in mouse models of seizures. nih.gov The phthalimidoethanesulphon-N-methylamide was identified as a particularly potent anticonvulsant among the tested derivatives. nih.gov
Another research effort focused on 2-amino-4H-pyrido[3,2-e] nih.govthiazin-4-one derivatives as potential AMPA receptor antagonists with anticonvulsant activity. nih.gov SAR studies revealed that substituents on the phenyl ring attached to the 2-amino group, as well as modifications to the 4H-pyrido[3,2-e] nih.govthiazin-4-one ring system, played a crucial role in their inhibitory activity. nih.gov Specifically, analogs with a 4-substituent on the phenyl group or a fused five- or six-membered ring exhibited potent activity. nih.gov The compound 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e] nih.govthiazin-4-one demonstrated a significant anticonvulsant effect in a maximal electroshock seizure model. nih.gov
Similarly, the synthesis of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- ijacskros.comlookchem.comtriazolo[4,3-a] ijacskros.combenzodiazepines, which can be considered complex analogs, led to the discovery of compounds with excellent anticonvulsant activity. lookchem.com The SAR study indicated that compounds with a pyridine (B92270) moiety or specific substituted phenyl groups at the C-1 position showed high potency. lookchem.com
These studies underscore the importance of systematic structural modifications to enhance the desired biological activity. The search for new anticonvulsant agents with improved efficacy and fewer side effects continues to be a significant area of research. researchgate.net
Table 3: Structure-Activity Relationship Highlights for Anticonvulsant Analogs
| Compound Class | Key Structural Features for Activity | Example of Potent Compound | Reference |
| 2-Aminoethanesulphonic acid (taurine) derivatives | Piperidino, benzamido, phthalimido, and phenylsuccinylimido substitutions | Phthalimidoethanesulphon-N-methylamide | nih.gov |
| 2-Amino-4H-pyrido[3,2-e] nih.govthiazin-4-one derivatives | Substituents on the phenyl ring at the 2-amino position; fused rings on the thiazinone system | 2-[(4-chlorophenyl)(methyl)amino]-4H-pyrido[3,2-e] nih.govthiazin-4-one | nih.gov |
| 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- ijacskros.comlookchem.comtriazolo[4,3-a] ijacskros.combenzodiazepines | Pyridine or substituted phenyl groups at the C-1 position | Compounds 5a and 5f (with pyridine moiety) | lookchem.com |
Applications of 2 Amino 2 Butanol As a Chiral Building Block and Advanced Reagent
Utilization in Asymmetric Synthesis
Asymmetric synthesis, the controlled synthesis of a chiral molecule in which one enantiomer is favored, heavily relies on the use of chiral molecules to direct the stereochemical outcome of a reaction. 2-Amino-2-butanol, with its defined stereocenter, is a prominent player in this field, functioning both as a precursor to chiral catalysts and as a chiral auxiliary.
Enantioselective Catalysis (e.g., chiral catalyst precursors)
Optically active β-amino alcohols like this compound are crucial components in the design of chiral catalysts. google.com The oxygen and nitrogen atoms within the this compound structure can coordinate with various metals, such as boron, lithium, and zinc, to form stable chelate complexes. google.comvulcanchem.com These metal complexes, incorporating the chiral ligand derived from this compound, can then be employed as catalysts in a variety of asymmetric reactions, including epoxidations, additions, Diels-Alder reactions, and the reduction of ketones. google.com
For instance, chiral hydroxyamide-functionalized azolium salts derived from (S)-2-amino-1-butanol have been used to create Iridium(I) complexes. scirp.org These complexes have proven to be stable and effective catalysts for the enantioselective silane (B1218182) reduction of ketones under ambient conditions, yielding optically active alcohols with good stereoselectivities. scirp.org The development of such catalysts highlights the importance of this compound as a precursor in creating sophisticated catalytic systems for asymmetric transformations.
Chiral Auxiliary Applications
A chiral auxiliary is a temporary chiral moiety that is attached to a substrate to guide a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. This compound and its derivatives are utilized as chiral auxiliaries in various asymmetric syntheses. chemimpex.comcymitquimica.comxdbiochems.com Their ability to direct the stereochemical course of a reaction is pivotal in producing enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. chemimpex.comxdbiochems.com The use of this compound as a chiral auxiliary enhances the efficiency and selectivity of these reactions. chemimpex.com
Precursor for Enantiomerically Pure Pharmaceutical Intermediates (e.g., Ethambutol)
One of the most significant applications of this compound is its role as a key starting material in the synthesis of enantiomerically pure pharmaceutical intermediates. chemimpex.comxdbiochems.com The chirality of this compound is transferred to the final drug molecule, ensuring the desired therapeutic effect.
A prime example is the synthesis of Ethambutol, a first-line bacteriostatic drug used in the treatment of tuberculosis. nih.govnih.gov The biologically active stereoisomer is (S,S)-Ethambutol. nih.gov The synthesis of Ethambutol involves the reaction of two molecules of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. nih.govgoogle.comgoogle.comchemicalbook.com The starting material, (S)-(+)-2-amino-1-butanol, is the enantiomerically pure form of this compound. Various synthetic routes have been developed to produce Ethambutol, often focusing on improving yield and purity by optimizing reaction conditions, such as temperature and the choice of solvent and base. google.compatsnap.com
The production of enantiomerically pure (S)-(+)-2-amino-1-butanol itself can be achieved through the resolution of racemic 2-aminobutanol using resolving agents like L-(+)-tartaric acid. google.comgoogle.com This process separates the desired (S)-enantiomer from the (R)-enantiomer. google.com
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, this compound serves as a valuable building block in the synthesis of agrochemicals and other specialty chemicals. ontosight.aichemimpex.com In the agrochemical sector, its chiral nature is leveraged to create pesticides and herbicides with specific stereochemistry for optimal performance.
In the realm of specialty chemicals, this compound and its derivatives are used in the production of surfactants and other fine chemicals. ontosight.ai The presence of both an amino and a hydroxyl group allows for the creation of molecules with specific properties, such as improved emulsification and moisturizing capabilities in personal care products. ontosight.ai The versatility of this compound makes it a key intermediate in formulating a wide array of products with enhanced performance characteristics.
Development of Chiral Ligands for Metal Complexes
The ability of this compound to form stable complexes with metal ions is a key attribute that extends its utility to the field of coordination chemistry. The amino and hydroxyl groups can act as bidentate ligands, chelating to a metal center. vulcanchem.com This property is exploited in the development of chiral ligands for metal complexes used in catalysis. google.com
For example, polyoxazoline ligands have been synthesized by reacting polycarboxylic acids or their esters with chiral β-amino alcohols like (R)-2-amino-1-butanol. beilstein-journals.org These polyoxazoline ligands, when complexed with metals such as rhodium, have been successfully used as catalysts in asymmetric reactions like the hydrosilylation of aromatic ketones. beilstein-journals.org Research has also explored the use of this compound derivatives to create chiral metal-organic frameworks (MOFs), which have potential applications in enantioselective recognition and sensing. researchgate.net
Reaction Mechanisms and Kinetic Studies of 2 Amino 2 Butanol
Oxidation Reactions and Kinetic Analysis
The oxidation of aminobutanol (B45853) isomers has been investigated to elucidate their reaction pathways and the factors governing their rates. Studies on analogous compounds like 2-amino-1-butanol provide significant insights into the oxidative behavior of 2-Amino-2-butanol.
The oxidation of amino alcohols by transition metal complexes in higher oxidation states, such as dihydroxydiperiodatonickelate(IV) (DPN) and potassium ferrate(VI), has been a subject of detailed kinetic studies.
In the case of the oxidation of 2-amino-1-butanol by DPN in an alkaline medium, the reaction is first order with respect to the oxidant [DPN] and shows a fractional order dependence on the reductant [2-amino-1-butanol]. mdpi.org This suggests a complex reaction mechanism involving pre-equilibrium steps.
| Oxidant | Order w.r.t. Oxidant | Order w.r.t. 2-amino-1-butanol | Reference |
|---|---|---|---|
| Dihydroxydiperiodatonickelate(IV) (DPN) | First | Fractional | mdpi.org |
| Potassium Ferrate(VI) | First | First | semanticscholar.orgccsenet.org |
The rates of these oxidation reactions are highly sensitive to the reaction conditions. For the oxidation by DPN, the observed rate constant, kobs, increases as the concentration of hydroxide (B78521) ions [OH⁻] increases, but decreases with a rising concentration of periodate (B1199274) [IO₄⁻]. mdpi.org A positive salt effect is observed, meaning the rate increases with increasing ionic strength. mdpi.org
Conversely, the oxidation by potassium ferrate(VI) shows a decrease in the observed rate constant as the [OH⁻] increases, indicating a negative fractional order with respect to the hydroxide ion concentration. semanticscholar.orgccsenet.org
| Oxidant | Effect of [OH⁻] | Effect of Ionic Strength | Reference |
|---|---|---|---|
| Dihydroxydiperiodatonickelate(IV) (DPN) | Rate increases | Positive (Rate increases) | mdpi.org |
| Potassium Ferrate(VI) | Rate decreases | Not specified | semanticscholar.orgccsenet.org |
For the oxidation by DPN, a proposed mechanism involves a pre-equilibrium where an adduct forms between the 2-amino-1-butanol and the active oxidant species, believed to be a monoperiodatonickelate(IV) (MPN) complex. mdpi.org The rate-determining step is the decomposition of this intermediate complex. mdpi.org
In the oxidation by potassium ferrate(VI), the mechanism likely involves the protonated form of ferrate, HFeO₄⁻, as the active species. arcjournals.org A plausible mechanism proposes the formation of an intermediate complex between the oxidant and the substrate, the decomposition of which is the rate-determining step. semanticscholar.orgccsenet.org This is consistent with a two-electron transfer process. semanticscholar.org
Influence of Reaction Conditions on Oxidation Rates (e.g., pH, ionic strength)
Reactions with Carbon Dioxide in Aqueous Solutions
The reaction of this compound and its isomers with carbon dioxide (CO₂) is fundamental to its application in carbon capture processes. Kinetic modeling provides essential data for designing and optimizing such systems.
The kinetics of the reaction between CO₂ and aqueous solutions of 2-amino-1-butanol (a close structural isomer of this compound) have been studied using the stopped-flow technique. acs.orgacs.orgacs.org This method allows for the measurement of rapid reaction kinetics by tracking changes, such as pH, immediately after mixing the reactants. acs.org The reaction is found to be first-order with respect to both CO₂ and the amine. acs.orgacs.orgacs.org The second-order rate constant (k₂) for 2-amino-1-butanol was determined, and its temperature dependence was used to calculate the activation energy, found to be 33.51 kJ/mol. acs.orgacs.orgacs.org
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Order w.r.t. CO₂ | First | Stopped-Flow | acs.orgacs.orgacs.org |
| Order w.r.t. Amine | First | Stopped-Flow | acs.orgacs.orgacs.org |
| Activation Energy (Ea) | 33.51 kJ/mol | Arrhenius Plot from Stopped-Flow Data | acs.orgacs.orgacs.org |
Two primary mechanisms are often considered for the reaction of CO₂ with primary and secondary amines: the zwitterion mechanism and the termolecular reaction mechanism. tandfonline.comtandfonline.comosti.gov
The zwitterion mechanism , first proposed by Caplow, involves two steps. tandfonline.comosti.gov First, the amine and CO₂ react to form a zwitterionic intermediate. tandfonline.comdoi.org In the second step, this unstable intermediate is deprotonated by a base (B), which can be another amine molecule, a water molecule, or a hydroxide ion, to form a stable carbamate (B1207046). tandfonline.comosti.gov
The termolecular reaction mechanism proposes a single-step reaction where a CO₂ molecule, an amine molecule, and a base molecule collide simultaneously to form the products directly. osti.govtubitak.gov.tr
Kinetic data for the reaction of CO₂ with 2-amino-1-butanol have been analyzed using both models, with studies indicating a preference for the zwitterion mechanism to explain the experimental results. acs.orgacs.orgacs.orgqu.edu.qa
Comparative Kinetic Analysis with Other Alkanolamines
The reaction kinetics of alkanolamines, particularly in the context of carbon dioxide (CO₂) absorption, are crucial for various industrial applications. While specific, published kinetic data for this compound is limited, its reactivity can be contextualized by comparing it with structurally related and industrially significant alkanolamines such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP). tandfonline.com
Alkanolamine reactivity with CO₂ is influenced by factors like the class of the amine (primary, secondary, tertiary), steric hindrance around the amino group, and basicity. tandfonline.com Primary amines like MEA typically exhibit the fastest reaction kinetics, followed by secondary amines like DEA. acs.orgresearchgate.net Sterically hindered primary amines, such as AMP, and tertiary amines generally show slower reaction rates. tandfonline.comgoogle.com
The reaction between primary and secondary alkanolamines and CO₂ is widely accepted to proceed through the zwitterion mechanism. acs.org In this mechanism, the amine reacts with CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule, water, etc.) to form a stable carbamate. For sterically hindered amines like AMP, the resulting carbamate is unstable and tends to hydrolyze, forming bicarbonate and regenerating the free amine. tandfonline.com This characteristic allows for a higher theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) compared to non-hindered amines like MEA (0.5 mole of CO₂ per mole of amine). tandfonline.com
Based on its structure as a primary amine with steric hindrance greater than MEA but potentially less than AMP, it is predicted that the reaction rate constant for this compound would likely fall between that of MEA and DEA. For its isomer, 2-amino-1-butanol, kinetic studies have shown its reaction with CO₂ to be faster than DEA and AMP, but slower than MEA. acs.orgqu.edu.qa This suggests that the placement of the hydroxyl and amino groups significantly impacts reactivity. The α-amino alcohol structure in this compound may also introduce unique electronic or chelation effects that could influence its kinetic profile.
To provide a quantitative perspective, the table below presents the second-order reaction rate constants (k₂) for CO₂ absorption by various common alkanolamines.
Interactive Data Table: Comparative Reaction Rate Constants for CO₂ Absorption
| Alkanolamine | Amine Type | k₂ at 298 K (m³/kmol·s) | Key Characteristics |
| Monoethanolamine (MEA) | Primary, Non-hindered | 4.9 - 7.9 | Fast kinetics, low absorption capacity, high regeneration energy. tandfonline.comresearchgate.net |
| Diethanolamine (DEA) | Secondary | 1.1 - 2.0 | Slower kinetics than MEA. tandfonline.comresearchgate.net |
| 2-Amino-2-methyl-1-propanol (AMP) | Primary, Hindered | ~1.2 | Slow kinetics, high absorption capacity, low regeneration energy. tandfonline.comresearchgate.netgoogle.com |
| 2-Amino-1-butanol (AB) | Primary | ~2.6 | Faster than DEA and AMP, slower than MEA. acs.org |
| Piperazine (PZ) | Secondary, Cyclic | 25 - 50 | Very fast kinetics, often used as a promoter. tandfonline.comresearchgate.net |
| This compound | Primary, Hindered | Not Published | Predicted to be between MEA and DEA. |
Note: Values are approximate and can vary based on experimental conditions.
Racemization Processes of Chiral this compound
The production of enantiomerically pure chemicals is often achieved through the resolution of a racemic mixture. This process inherently generates an equal amount of the undesired enantiomer. To improve process efficiency and atom economy, the undesired enantiomer is often racemized—converted back into the racemic mixture—and recycled. While specific studies on the racemization of chiral this compound are not prevalent in the reviewed literature, the general principles and mechanisms for racemizing chiral amino alcohols are well-established and applicable.
Mechanistic Investigations of Racemization (e.g., Dehydrogenation-Hydrogenation)
The most common and effective mechanism for the racemization of secondary alcohols and amino alcohols is through a transition-metal-catalyzed process known as dehydrogenation-hydrogenation , sometimes referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgresearchgate.net This process avoids harsh conditions that might lead to degradation of the substrate.
The mechanism involves three key steps:
Dehydrogenation: The chiral amino alcohol coordinates to the metal catalyst. The catalyst then abstracts two hydrogen atoms—one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group (the stereocenter). This step forms a transient, achiral imino-ketone intermediate (2-amino-2-butanone in this case) and a metal-hydride species.
Intermediate Stage: The achiral imino-ketone is planar at the former stereocenter and does not possess chirality.
Hydrogenation: The metal-hydride species returns the hydrogen atoms to the imino-ketone intermediate. This hydrogenation can occur from either face of the planar intermediate with equal probability, resulting in the formation of a 50:50 mixture of the (R)- and (S)-enantiomers, thus achieving racemization.
For tertiary alcohols, which lack a hydrogen atom at the stereocenter, this mechanism is not possible. Their racemization must proceed through a different pathway, typically involving the cleavage of the C-O bond to form a planar, achiral carbocation intermediate. acs.orgdiva-portal.org However, for this compound, the dehydrogenation-hydrogenation pathway is the most plausible and widely accepted mechanism. acs.orgresearchgate.net
Catalytic Systems for Racemization (e.g., Supported Co-Rh/γ-Al2O3)
A variety of heterogeneous catalysts are employed for the racemization of chiral amino alcohols, typically involving transition metals supported on high-surface-area materials. Metals such as Ruthenium, Palladium, Cobalt, and Rhodium are known to be effective. researchgate.netresearchgate.netacademie-sciences.fr The support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), plays a crucial role in dispersing and stabilizing the active metal particles. researchgate.netncl.res.in
While literature specifically detailing the racemization of this compound is scarce, extensive research has been conducted on its isomer, 2-amino-1-butanol, which provides a strong model for the types of catalysts and conditions that would be effective. One such highly effective catalyst system is supported Cobalt-Rhodium on gamma-Alumina (Co-Rh/γ-Al₂O₃) . researchgate.netresearchgate.net
In this system, cobalt (Co) is believed to be the primary active site for the dehydrogenation-hydrogenation reaction. researchgate.net The addition of a small amount of a promoter metal, such as Rhodium (Rh), significantly enhances the catalyst's activity and stability. researchgate.netresearchgate.net Rhodium is thought to promote the reduction of cobalt oxides to the active metallic state (Co⁰) and leads to a higher dispersion of these active sites on the alumina support. researchgate.net
Studies on the racemization of (R)-2-amino-1-butanol using a Co-Rh/γ-Al₂O₃ catalyst in a fixed-bed reactor have demonstrated high efficiency. researchgate.net The table below summarizes typical reaction conditions from this illustrative example, which could serve as a starting point for developing a process for this compound.
Interactive Data Table: Illustrative Racemization Conditions for an Amino Butanol Isomer
| Parameter | Value | Reference |
| Catalyst | Supported Co-Rh/γ-Al₂O₃ | researchgate.net |
| Substrate | (R)-2-amino-1-butanol (20% in aqueous solution) | researchgate.net |
| Temperature | 150 °C | researchgate.net |
| Pressure (H₂) | 3.0 MPa | researchgate.net |
| Feed Rate | 1.0 mL/min | researchgate.net |
| Conversion | 100% | researchgate.net |
| Racemate Recovery | 89.6% | researchgate.net |
This data is for the isomer 2-amino-1-butanol and serves as an illustrative example of a potential catalytic system.
The presence of hydrogen is essential for the dehydrogenation-hydrogenation mechanism to proceed and to maintain catalyst stability. researchgate.net Such catalytic systems have shown excellent long-term stability, making them viable for industrial-scale recycling of unwanted enantiomers. researchgate.net
Computational and Theoretical Investigations of 2 Amino 2 Butanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and energetic properties of 2-Amino-2-butanol. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different conformers.
DFT methods, particularly with basis sets like B3LYP/6-31G*, are frequently used to model the reactivity of amino alcohols. For instance, these calculations can model the nucleophilic attack at the β-carbon, providing insights into reaction pathways. Hybrid solvation models, which combine quantum mechanics with a continuum representation of the solvent, can be employed to simulate solvent effects on these reactions. chemrxiv.org Time-dependent DFT (TDDFT) can be used to simulate electronic circular dichroism (ECD) spectra, which helps in the unambiguous assignment of the absolute configuration of chiral molecules like the derivatives of 2-amino-1-butanol. rsc.org
Ab initio calculations, while often more computationally expensive, can provide highly accurate benchmarks. For related amino alcohols, methods like M06-2X/aug-cc-pVTZ have been used to study reaction kinetics and mechanisms, such as the OH-initiated degradation of 2-amino-2-methyl-1-propanol (B13486) in the atmosphere. uio.no These high-level calculations help in understanding the branching ratios of different reaction pathways, for example, by determining the activation energies for hydrogen abstraction from different sites on the molecule. uio.no
Table 1: Examples of Quantum Chemical Methods Applied to Amino Alcohols
| Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G* | Modeling nucleophilic reactions | |
| Time-Dependent DFT (TDDFT) | Not Specified | Simulating ECD spectra for stereochemical assignment | rsc.org |
| M06-2X | aug-cc-pVTZ | Investigating atmospheric degradation mechanisms | uio.no |
| DFT | B3LYP/6-311G++(d,p) | Analyzing reaction mechanisms with CO2 | doi.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures (conformers) and the dynamics of their interconversion.
For analogous amino alcohols, MD simulations have been used to understand how the molecule behaves in different environments. These simulations can identify the most stable conformations by exploring the potential energy surface. For instance, in 4-amino-2-butanol, computational studies show that extended conformations, which minimize steric strain by positioning the amino and hydroxyl groups away from each other, are thermodynamically stable. The energy barriers for rotation around the C-C bonds can also be calculated, indicating how readily the molecule can switch between different conformations at a given temperature.
MD simulations are also crucial for studying how molecules interact with their surroundings, such as solvent molecules. In aqueous solutions of 2-butanol (B46777), MD combined with experimental techniques like X-ray scattering has been used to validate force fields and study the clustering of alcohol molecules and its effect on the structure of water. acs.org This type of analysis provides detailed, atom-level descriptions of intermolecular interactions. acs.org Adiabatic biased molecular dynamics (ABMD) is a specific technique that can guide a molecule from one conformational state to another, which is useful for studying processes like ligand binding to a protein. nih.gov
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is pivotal in mapping out the detailed mechanisms of chemical reactions involving this compound, including the identification of transition states. Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, which is the high-energy intermediate state between reactants and products. pressbooks.pub
DFT calculations are commonly employed to locate transition state structures and compute their energies. For example, in the reaction of amines with CO2, computational studies have analyzed different proposed mechanisms, such as the zwitterion and termolecular mechanisms, by calculating the energy barriers for each step. doi.org These calculations can determine which reaction pathway is more favorable. For instance, in the reaction of 2-aminoethylethanolamine (AEEA) with CO2, DFT calculations showed that the addition of CO2 to the primary amine followed by cyclization has a lower energy barrier compared to the addition to the secondary amine. nih.gov
For the atmospheric degradation of a related compound, 2-amino-2-methyl-1-propanol, by OH radicals, theoretical calculations predicted that the reaction primarily proceeds via hydrogen abstraction from the -CH2- group. uio.no Multi-path variational transition state theory (MP-VTST) has been used to model the kinetics of hydrogen abstraction from 2-butanol, highlighting the importance of considering multiple reaction paths and the role of hydrogen bonding in the transition state. rsc.org
Table 2: Calculated Activation Energies for Related Amine Reactions
| Reactants | Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Reference |
| 2-aminoethylethanolamine + CO2 | Addition to secondary amine | -2.15 | B3LYP/6-31+G(d,p) | nih.gov |
| 2-aminoethylethanolamine + CO2 | Addition to primary amine & cyclization | -6.97 | B3LYP/6-31+G(d,p) | nih.gov |
| N-ethylation of a carboxamide | N3'-ethylation | 9.5 | Not Specified | scielo.br |
| N-ethylation of a carboxamide | N1-ethylation | 11.4 | Not Specified | scielo.br |
Prediction of Spectroscopic Properties and Reactivity through Modeling
Computational modeling is a valuable tool for predicting and interpreting the spectroscopic properties of this compound, which can aid in its characterization. Furthermore, these models can provide quantitative predictions of its reactivity.
Vibrational spectroscopy (infrared and Raman) can be simulated using quantum chemical calculations. By computing the vibrational frequencies and intensities, the calculated spectrum can be compared with experimental data to confirm the structure of the molecule and its various conformers. For a series of amino alcohols, DFT calculations have been used to study their molecular structure and hydrogen bonding in both the pure state and in mixtures with water by analyzing their near-infrared (FT-NIR) spectra.
NMR chemical shifts and coupling constants can also be predicted computationally, aiding in the interpretation of experimental NMR spectra. For related amino alcohols, computational modeling, often combining MD and quantum mechanics (QM), is a key research consideration for interaction studies.
Reactivity can be predicted by calculating various molecular properties. For example, DFT calculations can be used to model the reactivity of this compound in nucleophilic reactions by comparing the activation energies for reactions with different electrophiles. This allows for the identification of optimal reaction conditions. The influence of factors like pH on stability and reactivity can also be explored through computational models.
Study of Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational methods are essential for understanding these intermolecular forces and their impact on the compound's properties and reactivity.
Solvent effects can be modeled in two primary ways: implicitly and explicitly. mdpi.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can be used to study how the solvent affects reaction energies and pathways.
Explicit solvation models involve simulating individual solvent molecules around the solute. mdpi.com This is typically done using molecular dynamics (MD) or Monte Carlo simulations. These methods provide a more detailed picture of solute-solvent interactions, including hydrogen bonding and the specific arrangement of solvent molecules in the solvation shell. acs.orgmdpi.com For example, a combined MD and experimental study of 2-butanol in water revealed how the alcohol molecules tend to cluster at higher concentrations, which in turn affects the structure of the surrounding water. acs.org
Quantum mechanics/molecular mechanics (QM/MM) methods offer a hybrid approach, where the solute and its immediate interacting partners are treated with high-level quantum mechanics, while the rest of the solvent is modeled with a classical force field. This allows for an accurate description of the electronic interactions involved in reactions while still being computationally feasible for large systems. nsf.gov Studies on amino alcohols have used these approaches to analyze non-covalent interactions like hydrogen bonding and van der Waals forces.
Advanced Analytical Methodologies for 2 Amino 2 Butanol and Its Derivatives
Chromatographic Techniques for Enantiomeric Separation and Purity Determination (e.g., GC, HPLC)
Chromatographic methods are the cornerstone for assessing the purity and determining the enantiomeric composition of 2-Amino-2-butanol. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed, often requiring specific strategies to overcome the compound's analytical challenges.
A primary challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which complicates detection by standard UV-Vis detectors. To address this, derivatization is a common strategy. By reacting the amino alcohol with a reagent that imparts a UV-active or fluorescent tag, detection sensitivity is significantly enhanced.
For the crucial task of separating the (R)- and (S)-enantiomers, chiral chromatography is indispensable. This involves the use of a chiral stationary phase (CSP) in either GC or HPLC columns. The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times and enabling their separation and quantification. While specific methods for this compound are not extensively detailed in public literature, the principles are well-established for chiral amino alcohols. Gas-liquid chromatography has been historically used to assess the purity of related aminobutanol (B45853) isomers. mdpi.com
Interestingly, specific enantiomers of related amino alcohols, such as (+)-2-amino-2-butanol, are themselves used as chiral resolving agents to separate the enantiomers of other racemic compounds. mdpi.com The effectiveness of such resolutions is monitored by measuring the enantiomeric excess (ee). mdpi.com
Table 1: General Chromatographic Approaches for Chiral Amino Alcohol Analysis
| Technique | Stationary Phase Type | Common Derivatization Strategy | Detection Method | Purpose |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Pre-column derivatization with UV-active or fluorescent tags. | UV-Vis or Fluorescence | Enantiomeric Purity, Quantification |
| Chiral GC | Cyclodextrin derivatives | Conversion to volatile esters or carbamates (e.g., trifluoroacetyl derivatives). | Flame Ionization (FID), Mass Spectrometry (MS) | Enantiomeric Separation, Impurity Profiling |
| Reversed-Phase HPLC | C18 or C8 | Derivatization to increase hydrophobicity and enable UV detection. | UV-Vis, MS | Chemical Purity, Quantification |
Spectroscopic Characterization for Structural Elucidation (e.g., FTIR, NMR)
Spectroscopic methods are essential for the definitive structural confirmation of this compound. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon and proton environments.
In the ¹H NMR spectrum, distinct signals for the methyl (-CH₃) and ethyl (-CH₂CH₃) groups would be observed. The protons of the amine (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets. Notably, the quaternary carbon at the C2 position has no attached proton, a key feature in the spectrum. ¹H NMR has been used to determine the reaction yield when synthesizing derivatives of this compound. tandfonline.com
The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule, including the chiral quaternary carbon.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Functional Group / Atom | Expected Chemical Shift / Wavenumber |
|---|---|---|
| FTIR | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| N-H stretch (primary amine) | 3300-3500 cm⁻¹ (medium, two bands) | |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ | |
| C-O stretch (alcohol) | 1050-1150 cm⁻¹ | |
| ¹H NMR | -CH₂CH₃ | Triplet, ~0.9 ppm |
| -CH₂ CH₃ | Quartet, ~1.5 ppm | |
| -C(NH₂)CH₃ | Singlet, ~1.1 ppm | |
| -NH₂ / -OH | Broad Singlets, variable shift | |
| ¹³C NMR | -CH₂C H₃ | ~8 ppm |
| -C H₂CH₃ | ~30 ppm | |
| -C(NH₂) C H₃ | ~25 ppm | |
| C -2 (Chiral Center) | ~57 ppm |
Potentiometric Sensing for Chiral Recognition and Detection
Potentiometric sensors offer an alternative to chromatographic methods for chiral recognition. benthamdirect.com These devices, specifically enantioselective membrane electrodes, translate the molecular recognition of a specific enantiomer into a measurable electrical potential. benthamdirect.comacs.org The key component of such a sensor is a chiral selector, a molecule capable of selectively binding with one enantiomer over the other, which is embedded within a membrane matrix (e.g., PVC). mdpi.combenthamdirect.com
While research specifically targeting this compound is not widely documented, extensive studies on its isomer, 2-amino-1-butanol, demonstrate the viability of this approach for closely related structures. mdpi.comnih.gov In these studies, chiral selectors such as porous organic cages (POCs) and lipophilic cyclodextrins have been successfully used as ionophores in potentiometric electrodes. mdpi.comnih.govtandfonline.com The principle relies on the formation of a host-guest complex between the chiral selector and one of the analyte's enantiomers. This selective interaction at the membrane-solution interface leads to a change in the potential across the membrane, which can be measured and correlated to the concentration of the target enantiomer. mdpi.commdpi.com
For instance, a sensor using a CC3-R porous organic cage as the chiral selector within a PVC membrane demonstrated significant enantioselectivity for S-2-amino-1-butanol, yielding a near-Nernstian response. mdpi.comnih.gov This highlights a powerful, non-destructive method for determining enantiomeric composition. mdpi.com
Table 3: Example of an Enantioselective Potentiometric Sensor for a 2-Aminobutanol Isomer | Component | Material/Parameter | Function | Reference | | :--- | :--- | :--- | :--- | | Chiral Selector | Porous Organic Cage (CC3-R) | Enantioselective binding of the target analyte. | mdpi.comnih.gov | | Membrane Matrix | Polyvinyl chloride (PVC) | Provides a stable support for the sensor components. | mdpi.comnih.gov | | Analyte | S-2-amino-1-butanol | The target enantiomer for detection. | mdpi.comnih.gov | | Performance Metric | Potentiometric Selectivity (log KPotS,R) | -0.98 | Quantifies the preference for the S-enantiomer over the R-enantiomer. | mdpi.comnih.gov | | Response Slope | 25.8 ± 0.3 mV/decade | Indicates the sensor's sensitivity to changes in analyte concentration. | mdpi.comnih.gov |
Mass Spectrometry for Structural Analysis and Impurity Profiling
Mass Spectrometry (MS) is a powerful tool for the analysis of this compound, providing precise molecular weight information and structural details. It is most often used in conjunction with a chromatographic separation technique, such as GC-MS or HPLC-MS.
In a typical MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the compound's molecular weight (89.14 g/mol ). High-resolution mass spectrometry can further provide the exact elemental composition. The fragmentation pattern observed upon ionization is also highly characteristic of the molecular structure and can be used to confirm the identity of the compound and distinguish it from isomers.
MS is particularly valuable for impurity profiling. Its high sensitivity allows for the detection, identification, and quantification of trace-level impurities, such as starting materials, byproducts from synthesis, or degradation products. For example, electrospray mass spectrometry (ESMS) has been used to study the complexation between analytes and cyclodextrin-based chiral selectors in the development of potentiometric sensors. tandfonline.comtandfonline.comnih.govresearchgate.net It has also been used to confirm the molecular ion of complex organometallic structures derived from this compound. tandfonline.com
Table 4: Applications of Mass Spectrometry in the Analysis of this compound
| MS Application | Information Obtained | Typical Technique |
|---|---|---|
| Structural Elucidation | Molecular Weight, Fragmentation Pattern | GC-MS, LC-MS |
| Formula Confirmation | Exact Mass, Elemental Composition | High-Resolution MS (e.g., TOF, Orbitrap) |
| Impurity Profiling | Detection and Identification of Trace Impurities | GC-MS, LC-MS/MS |
| Study of Interactions | Confirmation of Non-covalent Complexes | Electrospray Ionization (ESI-MS) |
Degradation Pathways and Stability Studies of 2 Amino 2 Butanol in Chemical Systems
Thermal Degradation Mechanisms and Products
Thermal degradation of amino alcohols, including those structurally related to 2-amino-2-butanol, typically occurs at elevated temperatures, particularly in the presence of carbon dioxide (CO2). While specific detailed studies focusing solely on the thermal degradation mechanisms and products of this compound are not extensively detailed in the provided search results, insights can be drawn from studies on similar sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) usn.nousn.no.
Studies on AMP have shown that it is relatively thermally stable up to 140°C under an inert atmosphere (N2) with very low degradation rates usn.nousn.no. However, the presence of CO2 significantly increases the thermal degradation rate usn.nousn.no. This CO2-induced degradation can lead to the formation of oxazolidinones and their subsequent ring-opening products usn.no. The steric hindrance in molecules like AMP (and likely this compound) can slow down CO2-induced degradation compared to less hindered amines like monoethanolamine (MEA), but it does not entirely prevent the formation of these cyclic byproducts usn.no.
General thermal degradation of amines in the presence of CO2 can involve complex mechanisms, and identifying the specific products can be challenging due to the variety of compounds formed usn.nonih.gov. Techniques such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-time-of-flight-mass spectrometry (LC-QTOF/MS) are often employed to identify these degradation products nih.gov.
Oxidative Degradation Pathways and Identification of Byproducts
Oxidative degradation is another significant pathway affecting the stability of this compound. This process primarily occurs in the presence of oxygen (O2), and can be accelerated by factors such as the presence of metal ions, NOx, and SOx acs.orgacs.org.
Research on the oxidative degradation of various amines, including those structurally related to this compound, suggests that it often proceeds via radical mechanisms usn.noacs.org. Two main mechanisms proposed are electron abstraction and hydrogen abstraction acs.org. In electron abstraction, an electron is removed from the nitrogen atom, forming an ammonium (B1175870) radical which can further react acs.org. Hydrogen abstraction typically occurs from carbon atoms alpha or beta to the nitrogen, or from the nitrogen itself, leading to the formation of carbon-centered radicals usn.noacs.org. These radicals can then react rapidly with oxygen to form peroxyl radicals, which are considered primary oxidation products usn.no.
The specific byproducts of oxidative degradation can vary depending on the reaction conditions and the structure of the amine. Studies on AMP have identified acetone, 2,4-lutidine, 4,4-dimethyl-2-oxazolidinone, and formate (B1220265) as main oxidative degradation products usn.no. Acetone oxime and 4,4-dimethyl-1,3-oxazolidine were observed as minor products at higher temperatures but became major products at lower temperatures, indicating the temperature's influence on byproduct distribution usn.no.
Identifying oxidative degradation products is crucial for understanding the degradation mechanisms and mitigating their formation usn.no. Techniques like ion chromatography (IC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose usn.noacs.org.
Factors Influencing Chemical Stability (e.g., presence of CO2, temperature)
The chemical stability of this compound is significantly influenced by several factors, prominently including the presence of CO2 and temperature.
Presence of CO2: As observed in studies of similar amines, the presence of CO2 can induce and accelerate thermal degradation usn.nousn.noacs.org. The reaction of amines with CO2 leads to the formation of carbamates or bicarbonates, depending on the amine structure and conditions acs.orgresearchgate.net. These species can be less thermally stable than the parent amine, undergoing further reactions at elevated temperatures acs.org. While this compound is a sterically hindered amine and forms bicarbonate, its interaction with CO2 still impacts its thermal stability usn.noresearchgate.net.
Temperature: Temperature plays a critical role in both thermal and oxidative degradation. Higher temperatures generally increase the rates of chemical reactions, including degradation pathways acs.orgacs.org. Thermal degradation is particularly relevant at the elevated temperatures encountered in processes like CO2 stripping (100-150 °C) nih.govacs.org. Oxidative degradation can occur over a range of temperatures, and temperature can also influence the distribution of degradation products usn.noacs.org.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing high-purity 2-Amino-2-butanol, and how is purity validated?
- Methodology : The racemic synthesis of (±)-2-Amino-1-butanol (a structural analog) involves catalytic amination of 1,2-butanediol under controlled reflux conditions. Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents and byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while titration methods (e.g., acid-base titration) assess amine content . For this compound, analogous protocols can be adapted, substituting the diol precursor.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, -NH₂ bend at ~1600 cm⁻¹).
- NMR : ¹H NMR distinguishes stereoisomers (e.g., splitting patterns for -CH(NH₂)- and -CH₂OH groups).
- GC-MS : Quantifies enantiomeric excess (EE) when paired with chiral columns (e.g., β-cyclodextrin phases).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) monitor purity and degradation products .
Q. What are the safety and storage protocols for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks (amine vapors).
- Storage : Store in airtight, amber-glass containers under nitrogen at 2–8°C to prevent oxidation. Spills should be neutralized with dilute acetic acid and absorbed using vermiculite .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what analytical tools validate chiral purity?
- Methodology :
- Chiral Separation : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol, 90:10).
- Validation : Polarimetry measures optical rotation ([α]D²⁵), while circular dichroism (CD) spectroscopy confirms absolute configuration. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) provides definitive stereochemical assignment .
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?
- Methodology :
- Catalytic Asymmetric Amination : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity.
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via response surface methodology (RSM). Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .
Q. How should researchers address contradictions in reported thermodynamic properties (e.g., boiling points) of this compound enantiomers?
- Methodology :
- Data Reconciliation : Cross-validate literature values (e.g., boiling points) using differential scanning calorimetry (DSC) under inert atmospheres.
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to predict thermodynamic stability and compare with experimental data. Discrepancies may arise from impurities or measurement techniques (e.g., static vs. dynamic boiling point methods) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
